7-(1-Hydroxyethyl)isoindolin-1-one
Overview
Description
7-(1-Hydroxyethyl)isoindolin-1-one is a synthetic compound that has recently gained attention due to its unique chemical structure and potential applications in various fields of research and industry. It has a molecular weight of 177.2 g/mol .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
The molecular formula of 7-(1-Hydroxyethyl)isoindolin-1-one is C10H11NO2 . The isoindolin-1-one substructure is fundamental for its activity .Chemical Reactions Analysis
A variety of 3-hydroxyisoindolin-1-ones were synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .Scientific Research Applications
Isoindolinone Derivatives in Medicinal Chemistry
Isoindolinones, including derivatives similar to 7-(1-Hydroxyethyl)isoindolin-1-one, have been extensively studied for their bioactive properties. For instance, the design and synthesis of a 3-methyleneisoindolin-1-one library aimed at evaluating anticancer activity showcases the compound's potential in drug discovery. Selected analogues from this library demonstrated significant antiproliferative activity in various human cancer cell lines, such as MCF-7, A-549, and U-373 MG, indicating isoindolin-1-ones' utility in developing new cancer therapeutics (Mehta, Mangyan, & Brahmchari, 2022).
Additionally, isoindolin-1-one derivatives have been identified as urease inhibitors, offering a new angle for therapeutic intervention against diseases caused by urease-producing pathogens. An efficient one-pot synthesis of a series of 2,3-disubstituted isoindolin-1-ones revealed compounds with significant urease inhibitory activity, outperforming standard inhibitors like thiourea and hydroxyurea in efficacy (Peytam et al., 2019).
Contributions to Organic Synthesis
Isoindolinones have also contributed significantly to the development of new synthetic methodologies. The ultrasonic-assisted synthesis of isoindolin-1-one derivatives from 3-alkylidenephtalides underlines the efficiency and versatility of this approach, facilitating the generation of a small library of 3-hydroxyisoindolin-1-ones. This method is characterized by high efficiency, tolerance of various functional groups, and scalability, making it a valuable tool for organic chemists (Mardjan et al., 2022).
Furthermore, the palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines stands out for its diastereoselective approach, enabling the creation of isoindoline scaffolds with potential medicinal applications. This methodology uses boronic acids as starting materials, demonstrating a green and efficient pathway to diversely substituted isoindolines with high diastereoselectivity (Williams & Jarvo, 2011).
Exploring Isoindolinone's Potential in Fluorescence and Material Science
The exploration of isoindolin-1-one derivatives in material science, particularly as fluorescent probes, has revealed their potential in monitoring aqueous environments. A study on a 7-hydroxy derivative of 3-methyleneisoindolin-1-one demonstrated its capability as a fluorescent probe undergoing excited-state intramolecular proton transfer (ESIPT), highlighting its application in detecting changes in solvent polarity and environmental conditions (Kimuro et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 7-(1-Hydroxyethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in various malignancies, making it a desirable target for cancer treatment .
Mode of Action
7-(1-Hydroxyethyl)isoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) studies of 7-(1-Hydroxyethyl)isoindolin-1-one showed docked pose stability .
Biochemical Pathways
The interaction of 7-(1-Hydroxyethyl)isoindolin-1-one with CDK7 affects the cell cycle regulation pathway . By inhibiting CDK7, the compound can potentially disrupt the normal progression of the cell cycle, leading to the inhibition of cell proliferation, which is a key factor in cancer growth and progression .
Pharmacokinetics
The compound has been predicted to exhibit superior qualities to known cdk7 inhibitors according to comprehensive pharmacokinetic parameters
Result of Action
The molecular and cellular effects of 7-(1-Hydroxyethyl)isoindolin-1-one’s action primarily involve the inhibition of CDK7, leading to disruption of the cell cycle and potential anti-cancer activity . The compound’s high binding affinity and interaction with CDK7 suggest its potential effectiveness as an anti-cancer agent .
Future Directions
Isoindolin-1-ones have been the focus of much research due to their presence in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Molecular docking studies suggest that the isoindolin-1-one substructure is fundamental for activity, and certain moieties may increase inhibitory activities . This suggests potential future directions for the development of new inhibitors .
properties
IUPAC Name |
7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNDKPYYNQMCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C(=O)NC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745161 | |
Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-Hydroxyethyl)isoindolin-1-one | |
CAS RN |
773-65-9 | |
Record name | 2,3-Dihydro-7-(1-hydroxyethyl)-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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